

Analytical methods for characterizing 6-(3-Methoxyphenyl)nicotinic acid

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Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)nicotinic acid

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An In-Depth Guide to the Analytical Characterization of 6-(3-Methoxyphenyl)nicotinic Acid

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of **6-(3-Methoxyphenyl)nicotinic acid**. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the rationale behind method selection and experimental design. By integrating chromatographic, spectroscopic, and solid-state analysis, we establish a self-validating framework for confirming the identity, purity, structure, and physicochemical properties of this important molecule.

Introduction and Physicochemical Profile

6-(3-Methoxyphenyl)nicotinic acid is a heterocyclic aromatic compound featuring a pyridinecarboxylic acid (nicotinic acid) core substituted with a methoxyphenyl group. Such structures are of significant interest in medicinal chemistry and materials science. A thorough analytical characterization is the bedrock of any research or development program, ensuring the reliability and reproducibility of experimental outcomes. Before delving into complex analytical procedures, understanding the fundamental physicochemical properties is paramount as these characteristics directly influence the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of **6-(3-Methoxyphenyl)nicotinic Acid**

Property	Value / Description	Rationale & Implication
Chemical Structure	<p>The image you are requesting does not exist or is no longer available. imgur.com</p>	The structure contains multiple chromophores (pyridine, phenyl ring), functional groups (carboxylic acid, ether), and rotatable bonds, dictating the choice of spectroscopic and chromatographic methods.
Molecular Formula	<chem>C13H11NO3</chem>	Used for exact mass determination in mass spectrometry.
Molecular Weight	229.23 g/mol [1]	Essential for preparing solutions of known concentration and for mass spectrometry verification.
Appearance	Expected to be a white to off-white crystalline powder. [2]	Visual inspection is the first step in quality assessment.
Solubility	Predicted to be soluble in organic solvents like DMSO and DMF, and slightly soluble in water, with solubility being pH-dependent. [3] [4]	Critical for selecting solvents for NMR, HPLC, and UV-Vis analysis. The acidic nature of the carboxylic acid and basicity of the pyridine nitrogen mean solubility will increase significantly in basic and acidic aqueous solutions, respectively.
Predicted pKa	Carboxylic Acid (COOH) ~4.8; Pyridinium (NH ⁺) ~2.0 [5]	The pKa values are crucial for developing robust HPLC methods, as the mobile phase pH must be controlled to ensure consistent analyte retention.

Chromatographic Methods for Purity and Quantification

Chromatography is indispensable for separating the target compound from impurities, degradants, and reaction by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and quantifying non-volatile and thermally labile compounds like **6-(3-Methoxyphenyl)nicotinic acid**. A reversed-phase method is typically the most effective approach.

Causality Behind Experimental Choices:

- Reversed-Phase (C18) Column: The nonpolar stationary phase (C18) effectively retains the moderately nonpolar analyte through hydrophobic interactions.
- Mobile Phase pH Control: The pKa of the carboxylic acid is ~4.8.^[5] To ensure consistent retention and sharp peak shape, the mobile phase pH should be set at least 2 units below this pKa (e.g., pH < 2.8). At this pH, the carboxylic acid is fully protonated and uncharged, preventing peak tailing and improving retention on the C18 column. An acidic modifier like formic acid or phosphoric acid is ideal.
- UV Detection: The conjugated aromatic systems (pyridine and phenyl rings) provide strong UV absorbance, making a UV detector highly suitable and sensitive for quantification.^{[6][7]}

Protocol 1: HPLC Purity and Assay Determination

- Standard and Sample Preparation:
 - Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.^{[8][9]}
- Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; 254 nm is a good starting point.[\[7\]](#)
 - Injection Volume: 10 µL.
- Data Analysis:
 - Calculate purity by area percent normalization, assuming all impurities have a similar response factor.
 - For assay, run a standard of known concentration to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile organic impurities. Due to the low volatility of the carboxylic acid, derivatization is often required to convert it into a more volatile species.[\[10\]](#)

Protocol 2: GC-MS for Volatile Impurity Profiling

- Derivatization:
 - Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine).

- Add 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
- Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
- Instrumentation and Conditions:
 - GC-MS System: A standard GC coupled to a mass spectrometer (e.g., a quadrupole detector).
 - Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 μ m film thickness.
 - Carrier Gas: Helium, constant flow of 1.0 mL/min.
 - Inlet Temperature: 280 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
 - MS Transfer Line: 280 °C.
 - Ion Source: 230 °C.
 - Mass Range: Scan from m/z 40 to 550.
- Data Analysis:
 - Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The derivatized parent compound will show a characteristic molecular ion peak and fragmentation pattern.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

Expected ^1H NMR Spectral Features (in DMSO-d₆):

- Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (>12 ppm).
- Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically 7.5-9.0 ppm), showing characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.[11][12]
- Aromatic Protons (Phenyl Ring): Four signals in the aromatic region (~6.8-7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
- Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

Protocol 3: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- Data Analysis: Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group & Vibration	Reference
2500-3300 (broad)	O-H stretch (of carboxylic acid dimer)	[13][14]
~1700	C=O stretch (carbonyl of carboxylic acid)	[13][14]
~1600, ~1470	C=C and C=N stretches (aromatic rings)	[14]
~1250	C-O stretch (aryl ether)	[15]

Protocol 4: FTIR Analysis

- Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

This technique confirms the presence of conjugated systems and can be used for quantitative analysis according to the Beer-Lambert law.

Protocol 5: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- Data Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The conjugated pyridine and phenyl rings are expected to produce strong absorption bands.[16][17]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability.[\[18\]](#)[\[19\]](#)

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form (polymorphism) and determining the degree of crystallinity versus amorphous content.[\[19\]](#)[\[20\]](#)[\[21\]](#) Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."[\[19\]](#)

Protocol 6: PXRD Analysis

- Sample Preparation: Gently pack a few milligrams of the powder sample into a sample holder. Ensure the surface is flat and level.
- Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu K α radiation.
- Data Analysis: The resulting diffractogram can be used for phase identification, polymorph screening, and comparison between batches. A broad, featureless halo indicates amorphous material, while sharp peaks indicate crystallinity.[\[20\]](#)

Thermal Analysis: DSC and TGA

Thermal analysis provides information on melting, phase transitions, and thermal stability.[\[22\]](#)[\[23\]](#)

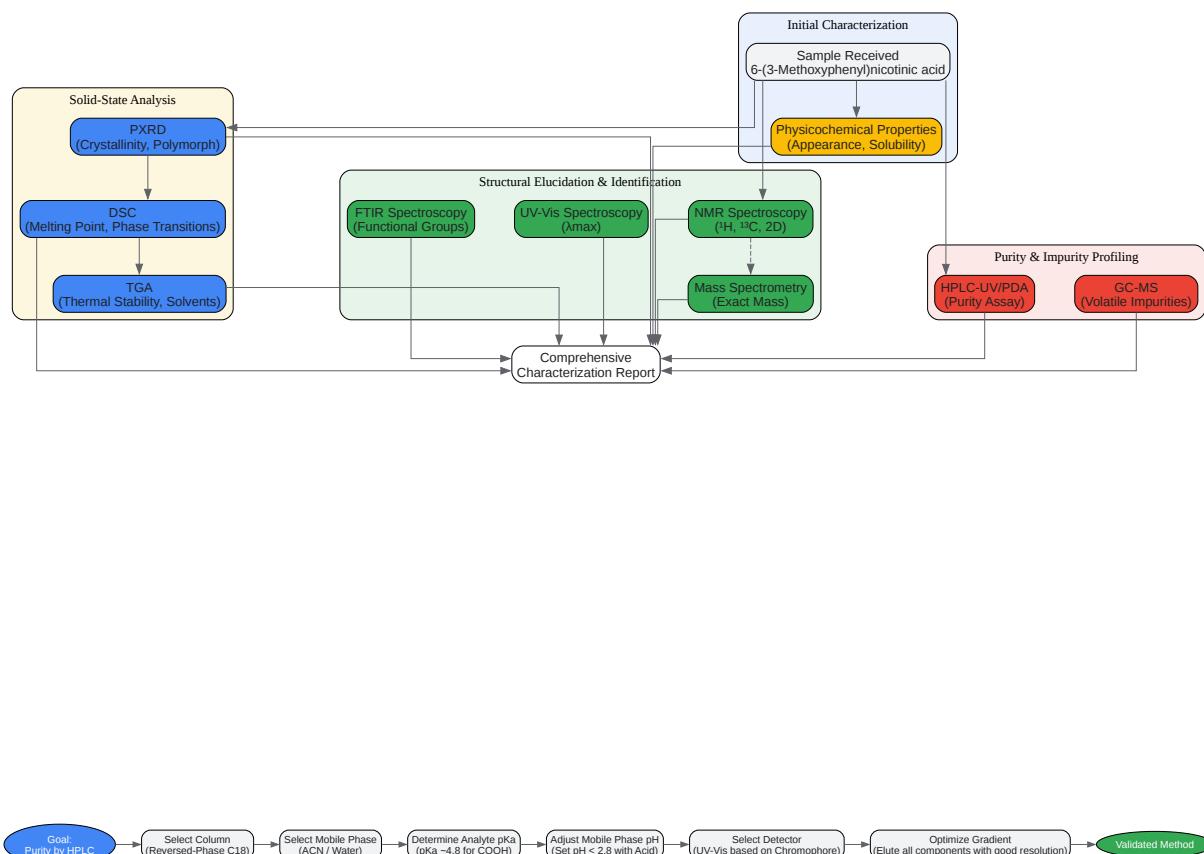
- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and quantify the content of residual solvents or water.[\[18\]](#)[\[24\]](#)

Protocol 7: Thermal Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.
- DSC Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C). The melting point is identified by the onset of the endothermic melting peak.
- TGA Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 500 °C). Any significant mass loss prior to decomposition indicates the presence of volatiles.

Visualized Workflows

An integrated approach is crucial for comprehensive characterization. The following diagrams illustrate the logical flow of analysis.

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Caption: Logical flow for developing a robust HPLC method for the analyte.

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